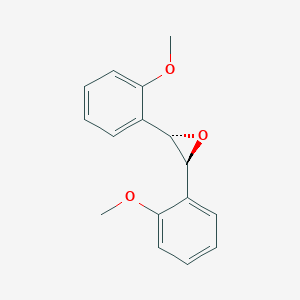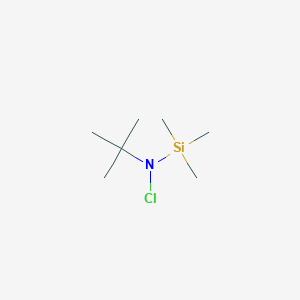
N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide is a chemical compound known for its unique structure and reactivity It features a tert-butyl group, a trimethylsilyl group, and a hypochlorous amide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide typically involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hypochlorous acid to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted amides .
Applications De Recherche Scientifique
N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in modifying biological molecules for research purposes.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide exerts its effects involves the reactivity of the hypochlorous amide group. This group can undergo nucleophilic attack, leading to the formation of intermediates that can further react to form stable products. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butyltrimethylsilylamine: Similar in structure but lacks the hypochlorous amide group.
N-tert-Butylbenzenesulfinimidoyl chloride: Contains a sulfinimidoyl group instead of a hypochlorous amide group.
Uniqueness
N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide is unique due to the presence of both tert-butyl and trimethylsilyl groups, along with the reactive hypochlorous amide moiety.
Propriétés
Numéro CAS |
61499-85-2 |
|---|---|
Formule moléculaire |
C7H18ClNSi |
Poids moléculaire |
179.76 g/mol |
Nom IUPAC |
N-chloro-2-methyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C7H18ClNSi/c1-7(2,3)9(8)10(4,5)6/h1-6H3 |
Clé InChI |
IEQWUCSHWDPNRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N([Si](C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
![Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate](/img/structure/B14586913.png)
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)
![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)
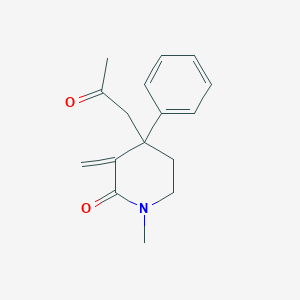

![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
![Bicyclo[4.3.2]undec-10-ene](/img/structure/B14586957.png)
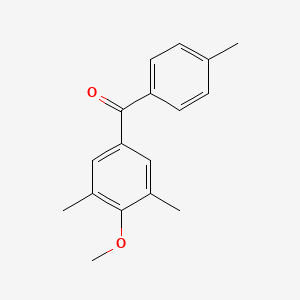
![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14586972.png)
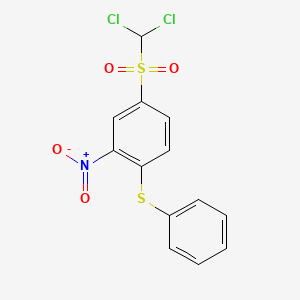
![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)
